molecular formula C14H18N2O B8795273 1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one CAS No. 646055-59-6

1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one

Cat. No. B8795273
Key on ui cas rn: 646055-59-6
M. Wt: 230.31 g/mol
InChI Key: AVOKHTBMPOTPTK-UHFFFAOYSA-N
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Patent
US06956042B2

Procedure details

Raney nickel (˜2 g) was added to a solution of ethyl 2-(2-nitroethyl)-1-benzylpyrrolidine-2-carboxylate (6.00 g, 19.6 mmol) in absolute ethanol (200 mL) in a hydrogenation bottle. The mixture was shaken for 12 h under a hydrogen atmosphere (50 psi) in a Parr hydrogenation apparatus, filtered through a Celite pad and concentrated by rotary evaporation. GCMS analysis indicated that the hydrogenation product was a mixture of the primary amine and the lactam resulting from cyclization of the amine onto the ester. The mixture was dissolved in toluene (150 mL). A catalytic amount of p-toluenesulfonic acid (˜30 mg) was added and the mixture was heated at reflux under a nitrogen atmosphere for 24 h. Upon evaporation of the toluene, the residue (now entirely lactam, by GCMS) crystallized to give 4.20 g (93.1%) of tan solid (mp 152-153° C.).
Name
ethyl 2-(2-nitroethyl)-1-benzylpyrrolidine-2-carboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
93.1%

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH2:5][C:6]1([C:18]([O:20]CC)=O)[CH2:10][CH2:9][CH2:8][N:7]1[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([O-])=O>[Ni].C(O)C>[CH2:11]([N:7]1[CH2:8][CH2:9][CH2:10][C:6]21[C:18](=[O:20])[NH:1][CH2:4][CH2:5]2)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
ethyl 2-(2-nitroethyl)-1-benzylpyrrolidine-2-carboxylate
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])CCC1(N(CCC1)CC1=CC=CC=C1)C(=O)OCC
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was shaken for 12 h under a hydrogen atmosphere (50 psi) in a Parr hydrogenation apparatus
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
ADDITION
Type
ADDITION
Details
a mixture of the primary amine
DISSOLUTION
Type
DISSOLUTION
Details
The mixture was dissolved in toluene (150 mL)
ADDITION
Type
ADDITION
Details
A catalytic amount of p-toluenesulfonic acid (˜30 mg) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Upon evaporation of the toluene
CUSTOM
Type
CUSTOM
Details
the residue (now entirely lactam, by GCMS) crystallized

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2(CCNC2=O)CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 93.1%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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